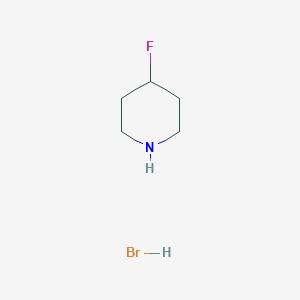

4-Fluoropiperidine hydrobromide

Description

Properties

Molecular Formula |

C5H11BrFN |

|---|---|

Molecular Weight |

184.05 g/mol |

IUPAC Name |

4-fluoropiperidine;hydrobromide |

InChI |

InChI=1S/C5H10FN.BrH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H |

InChI Key |

LKKSCAQPGIQHIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1F.Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoropiperidine Hydrobromide and Analogues

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing piperidine (B6355638) ring or a precursor that will form the piperidine ring. This can be achieved through either nucleophilic or electrophilic fluorination strategies.

Nucleophilic Fluorination Reagents and Reaction Conditions

Nucleophilic fluorination is a common method for synthesizing fluorinated compounds. This approach involves the use of a fluoride (B91410) ion source to displace a leaving group on the substrate.

A noteworthy method for the synthesis of 4-fluoropiperidines is the fluoro-Prins reaction, which utilizes 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) complexed with hydrogen fluoride (HF) as a nucleophilic fluorinating agent. nih.govnih.govresearchgate.net This DMPU/HF reagent has been shown to be highly effective for the diastereoselective synthesis of substituted 4-fluoropiperidines. nih.govnih.govacs.org Compared to other nucleophilic fluorinating agents like pyridine (B92270)/HF, DMPU/HF often provides higher yields and better diastereoselectivity. nih.govnih.govacs.org

The reaction typically involves the treatment of a homoallylic tosylamine with an aldehyde in the presence of DMPU/HF. amazonaws.com The proposed mechanism begins with the activation of the aldehyde by the acidic DMPU/HF complex. This is followed by a reaction with the homoallylic amine to form an intermediate that cyclizes into a carbocation. nih.gov The nucleophilic fluorine from the DMPU/HF complex then quenches this carbocation to yield the 4-fluoropiperidine (B2509456) product. nih.gov The general procedure involves dissolving the homoallylic tosylamine and aldehyde in a solvent like dichloroethane, followed by the addition of the DMPU/HF reagent and stirring at an elevated temperature. amazonaws.com

Table 1: Aza-Prins Fluorocyclization Reaction Conditions

| Entry | Reactants | Reagent | Solvent | Temperature | Product |

| 1 | Homoallylic tosylamine, Aldehyde | DMPU/HF | Dichloroethane | 55°C | 4-Fluoropiperidine derivative |

This table is interactive. Click on the headers to sort the data.

Alkali metal fluorides, such as potassium fluoride (KF), and quaternary ammonium (B1175870) fluorides are also employed as nucleophilic fluoride sources in the synthesis of fluorinated heterocycles. google.comdigitellinc.comnih.gov These reagents can be used in halogen exchange reactions, where a halogen atom on the piperidine precursor is replaced by fluorine. google.com The reactivity of alkali metal fluorides can be influenced by factors such as the choice of metal and the reaction conditions. acs.org For instance, anhydrous and molten alkali metal acid fluorides have been used for aromatic nucleophilic fluorination. google.com

Quaternary ammonium fluorides offer good solubility in organic solvents, which can be advantageous for certain reactions. lu.se The synthesis of 4-fluoropiperidines has been reported using reagents like Et4NF·5HF in aza-Prins cyclization reactions. beilstein-journals.org

Electrophilic Fluorination Strategies

Electrophilic fluorination provides an alternative route to fluorinated piperidines. wikipedia.org This method involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly used for this purpose. wikipedia.org

The synthesis of fluorinated piperidines can be achieved through the electrophilic fluorination of piperidone-derived enol equivalents. nih.gov However, this method can face challenges with regioselectivity in non-symmetrical systems. nih.gov Another approach involves the electrophilic fluorination of dihydropyridines using reagents like Selectfluor®. This can lead to the formation of fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. mdpi.com

Ring-Forming Cyclization Reactions

Ring-forming cyclization reactions are powerful strategies for constructing the piperidine ring with the fluorine atom already incorporated or introduced during the cyclization process.

Reductive Hydroamination and Cyclization Cascades

Reductive hydroamination and subsequent cyclization offer a pathway to fluorinated piperidines. These cascade reactions can efficiently build the heterocyclic ring system. For example, a palladium-catalyzed [4 + 2] annulation strategy has been developed to access 3-fluoropiperidines from α-fluoro-β-ketoester starting materials. nih.gov This method is highly modular, allowing for the rapid construction of the piperidine core. nih.gov

Another approach involves the dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This one-pot, rhodium-catalyzed process can produce a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The process starts with the dearomatization of the fluoropyridine, followed by complete saturation of the resulting intermediates through hydrogenation. nih.gov

Furthermore, the synthesis of piperidine derivatives can be achieved through the reductive cyclization of suitable precursors. rsc.orgorganic-chemistry.orgnih.gov For instance, the intramolecular reductive amination of a diformyl intermediate, obtained from the oxidative cleavage of a cyclopentene (B43876) derivative, can lead to the formation of a piperidine scaffold. nih.gov

Intramolecular 6-endo-dig Reductive Hydroamination

A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines provides a stereoselective route to piperidine derivatives. organic-chemistry.orgnih.gov This method utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to facilitate the cyclization of internal alkynylamines, followed by reduction with a hydrosilane. organic-chemistry.orgrsc.org The protecting group on the nitrogen atom has been shown to significantly impact both the reactivity and the diastereoselectivity of this reductive hydroamination cascade. rsc.org This strategy has been successfully applied to the total synthesis of various pyrrolidine (B122466) and piperidine alkaloids. organic-chemistry.orgnih.govresearchgate.net

The reaction proceeds through an acid-mediated functionalization of the alkyne and the formation of an enamine, which then generates an iminium ion. researchgate.net This cascade reaction provides an expedient and stereoselective pathway to substituted piperidines. researchgate.net

Table 1: TMSOTf-mediated 6-endo-dig Reductive Hydroamination

| Starting Material | Lewis Acid | Reductant | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Enynyl Amine | TMSOTf | Et3SiH | 2,6-disubstituted piperidine | High | organic-chemistry.org |

Hydroboration/Hydrogenation Cascades of Pyridines

A borane-catalyzed hydroboration/hydrogenation cascade offers an effective method for the reduction of pyridines to piperidines. sci-hub.sefigshare.comx-mol.com This approach is particularly effective for 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. sci-hub.sefigshare.comx-mol.com The reaction is catalyzed by B(C6F5)3 and uses a borane (B79455) such as pinacolborane (HBpin) as the reducing agent. sci-hub.sefigshare.comx-mol.comresearchgate.net Mechanistic studies suggest that the pyridine substrate and the resulting piperidine product cooperate with the borane catalyst to activate molecular hydrogen. sci-hub.sefigshare.comx-mol.com This method exhibits broad functional group tolerance. sci-hub.sefigshare.comx-mol.com

Another variation involves a rhodium-catalyzed dearomatization–hydrogenation (DAH) process of fluoropyridine precursors. nih.govspringernature.com This one-pot reaction uses a rhodium catalyst and HBpin to first dearomatize the pyridine ring, followed by hydrogenation of the intermediate dienes. nih.govspringernature.com This method provides all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov

Table 2: Hydroboration/Hydrogenation of Pyridines

| Catalyst | Reducing Agent | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| B(C6F5)3 | HBpin / H2 | 2,3-disubstituted Pyridines | cis-Piperidines | High cis-selectivity | sci-hub.sefigshare.comx-mol.com |

Radical-Mediated Amine Cyclizations

Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates presents a viable pathway to 2,4-disubstituted piperidines. nih.gov The choice of the radical initiator and reducing agent can significantly influence the diastereoselectivity of the cyclization. For instance, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to enhance the diastereomeric ratio of the resulting trans-piperidines. nih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

Prins-Type Cyclization Reactions for Fluorinated Piperidines

The aza-Prins cyclization offers a method for constructing the piperidine ring with concurrent introduction of a fluorine atom. beilstein-journals.orgbeilstein-journals.org When boron trifluoride etherate (BF3·OEt2) is used in stoichiometric amounts, it acts as both a Lewis acid to promote the cyclization and a fluoride source to quench the intermediate carbocation. beilstein-journals.orgbeilstein-journals.org This reaction between a homoallylic amine and an aldehyde can be accelerated using microwave conditions. beilstein-journals.org While this method provides good yields of 4-fluoropiperidines, the diastereoselectivity is often moderate. beilstein-journals.org

Ionic liquid hydrogen fluoride salts have also been employed as both the catalyst and fluorine source in Prins cyclizations to produce 4-fluorinated piperidines. researchgate.net

Table 3: Prins-Type Cyclization for 4-Fluoropiperidines

| Lewis Acid/Fluoride Source | Substrates | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| BF3·OEt2 | Homoallylic amine, Aldehyde | 4-Fluoropiperidine | Good | Moderate | beilstein-journals.org |

Double Reduction Approaches for Asymmetric Piperidine Synthesis

Asymmetric synthesis of piperidines can be achieved through double reduction strategies. One such approach involves a chemo-enzymatic dearomatization of activated pyridines. nih.gov This one-pot cascade combines an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Another strategy involves a three-step process: partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step to yield enantioenriched 3-substituted piperidines. nih.gov

Advanced Catalytic Hydrogenation of Fluorinated Pyridines

Direct hydrogenation of fluorinated pyridines is a straightforward approach to fluorinated piperidines, but it is often complicated by competing hydrodefluorination. nih.gov

Rhodium-Catalyzed Hydrogenation for Stereoselective Access

Rhodium catalysts have been effectively used for the hydrogenation of fluoropyridines. A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridine precursors. nih.gov This method is sensitive to the purity of reagents and solvents. nih.gov While effective for 3-fluoropyridines, attempts to hydrogenate 2- and 4-fluoropyridine (B1266222) derivatives often result in the formation of hydrodefluorinated products as the major species. nih.gov

A heterogeneous palladium-on-carbon catalyst in the presence of aqueous HCl has also been shown to be an effective and robust system for the cis-selective hydrogenation of a broad range of fluoropyridines, tolerating other (hetero)aromatic systems. nih.gov

Table 4: Rhodium-Catalyzed Hydrogenation of Fluoropyridines

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| [Rh(COD)Cl]2 / HBpin | 3-Fluoropyridines | all-cis-3-Fluoropiperidines | Highly diastereoselective, one-pot DAH process | nih.gov |

Palladium-Catalyzed Hydrogenation for Diversified Substrate Scope

The catalytic hydrogenation of fluorinated pyridines represents a direct and powerful strategy for the synthesis of fluorinated piperidines. Palladium-based catalysts have emerged as a robust and simple option for this transformation, enabling the conversion of readily available and inexpensive fluoropyridines into valuable fluorinated piperidine building blocks. nih.gov A key challenge in this approach is the potential for competitive hydrodefluorination, which leads to the formation of non-fluorinated byproducts. nih.govresearchgate.net

However, recent advancements have demonstrated that by employing a common heterogeneous palladium catalyst, a chemoselective reduction of fluoropyridines can be achieved, even in the presence of other reducible aromatic systems like benzene (B151609) and imidazole (B134444) rings. nih.gov This method facilitates the cis-selective reduction of a broad range of (multi)fluorinated pyridines. nih.gov The process often involves a dearomatization-hydrogenation (DAH) sequence, where the pyridine ring is first dearomatized, for instance using a borane reagent, to form diene intermediates that are more readily hydrogenated. springernature.comresearchgate.net This two-step, one-pot process prevents catalyst poisoning and avoids the loss of fluorine atoms. springernature.com

The versatility of this methodology is highlighted by its application in the synthesis of various fluorinated piperidine derivatives, including those with aryl and alkyl ether substituents, as well as ester-functionalized piperidines, often with good to excellent diastereoselectivity. nih.gov

| Catalyst System | Substrate Example | Key Features | Reference |

| Heterogeneous Palladium | Fluoropyridines | cis-selective, chemoselective over other aromatics | nih.gov |

| Rhodium(I) complex / Pinacol borane | 3-Fluoropyridine | Dearomatization-hydrogenation (DAH), highly diastereoselective | springernature.comresearchgate.net |

Multicomponent and Cascade Reactions for Fluoropiperidine Scaffolds

Multicomponent and cascade reactions offer efficient and atom-economical routes to complex molecular architectures from simple starting materials in a single operation. These strategies have been successfully applied to the synthesis of fluorinated piperidine scaffolds.

Oxidative Desulfurization-Difluorination for Amines

An oxidative desulfurization-fluorination protocol has been developed for the synthesis of fluorinated nitrogen-containing building blocks. This method has been shown to be effective in producing fluorinated piperidines through ring enlargement. For instance, the treatment of (2S)-N-tosylprolinol with a fluorinating agent resulted in the formation of (3R)-3-fluoro-N-tosylpiperidine in high yield, demonstrating a novel pathway to 3-fluoropiperidine (B1141850) derivatives.

Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling

A cutting-edge approach combines the precision of biocatalysis with the versatility of radical chemistry to functionalize piperidine rings. This strategy involves the use of enzymes for site-selective carbon-hydrogen (C-H) oxidation to introduce hydroxyl groups onto the piperidine scaffold. These hydroxylated intermediates can then undergo radical cross-coupling reactions, allowing for the modular and enantioselective assembly of complex, three-dimensional piperidine derivatives. This powerful combination streamlines the synthesis of intricate molecules that would otherwise require lengthy and complex synthetic routes.

Derivatization Strategies for Functionalized Fluoropiperidines

The functionalization of the fluoropiperidine core is crucial for exploring structure-activity relationships in drug discovery. Various strategies have been developed for both the synthesis of functionalized building blocks and the post-synthetic modification of pre-formed fluoropiperidine precursors.

Multigram Synthesis of β-Fluorinated Saturated Heterocyclic Methanamines

An efficient and scalable synthesis of β-fluorinated saturated heterocyclic methanamines has been established, providing access to valuable building blocks for medicinal chemistry. This multi-step process commences with a corresponding saturated heterocyclic ketone and involves:

Wittig Olefination: Conversion of the ketone to an exocyclic methylene (B1212753) group.

Bromofluorination: Addition of bromine and fluorine across the double bond.

Nucleophilic Substitution: Displacement of the bromide with an azide (B81097) group.

Staudinger Reaction: Reduction of the azide to the primary amine.

This sequence has been successfully applied to four- to seven-membered nitrogen- and oxygen-containing heterocycles, demonstrating its utility for creating a diverse range of β-fluorinated methanamine derivatives on a multigram scale.

Post-Synthetic Modification of 4-Fluoropiperidine Precursors

4-Fluoropiperidine hydrobromide and its derivatives serve as versatile starting materials for the synthesis of more complex molecules. The pre-installed fluorine atom can influence the reactivity and properties of the final compounds. For example, fluorinated piperidine hydrochloride derivatives have been successfully utilized in modified Mannich reactions to produce fluorinated analogues of known drugs. This highlights the utility of 4-fluoropiperidine as a scaffold that can be readily elaborated to access a wide array of functionalized molecules with potential therapeutic applications. nih.gov

Stereoselective Synthesis and Diastereocontrol in Fluoropiperidine Formation

The creation of specific stereoisomers of 4-fluoropiperidines relies on a range of synthetic strategies, primarily centered around catalytic asymmetric hydrogenation and the use of chiral auxiliaries to direct the stereochemical course of reactions.

A prevalent method for achieving high diastereoselectivity is the catalytic hydrogenation of fluorinated pyridine precursors . This approach often results in the formation of cis-products due to the catalyst guiding the delivery of hydrogen from one face of the ring. For instance, the hydrogenation of substituted 4-fluoropyridines can be achieved with high diastereoselectivity using various catalysts.

Recent studies have demonstrated the efficacy of rhodium and palladium catalysts in the dearomatization-hydrogenation of fluoropyridines, yielding all-cis-(multi)fluorinated piperidines. While this method provides excellent diastereocontrol, achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries.

Another powerful strategy involves the use of chiral auxiliaries , which are temporarily attached to the piperidine precursor to direct the stereochemical outcome of a subsequent reaction. The chiral auxiliary is later removed, yielding the desired enantiomerically enriched product. For example, Ellman's tert-butanesulfinamide has been successfully employed as a chiral auxiliary in the synthesis of chiral amines and can be applied to the synthesis of fluorinated piperidines.

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of fluorinated piperidines. Chiral organocatalysts can activate substrates and control the stereochemistry of bond formation, leading to products with high enantiomeric excess.

The following tables summarize key findings from the literature on the stereoselective synthesis of 4-fluoropiperidine analogues, detailing the catalysts, substrates, and the resulting stereochemical outcomes.

Diastereoselective Hydrogenation of Fluoropyridine Derivatives

| Catalyst | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Rhodium Complex | Substituted 4-Fluoropyridine | High cis-selectivity | nih.gov |

| Palladium on Carbon | Substituted 4-Fluoropyridine | Good cis-selectivity | nih.gov |

Note: Specific d.r. values are often dependent on the specific substrate and reaction conditions.

Enantioselective Synthesis of Fluorinated Piperidines

| Catalyst/Auxiliary | Reaction Type | Product | Enantiomeric Excess (e.e.) | Reference |

| Chiral Rhodium Catalyst | Asymmetric Hydrogenation | Chiral Fluoropiperidine | Good to Excellent | nih.gov |

| Chiral Organocatalyst | Asymmetric Fluorination | Enantioenriched Fluoropiperidine | High | rsc.org |

| (S)-α-Methylbenzylamine | Enantioselective Fluorination | cis-1-Boc-3-fluoropiperidin-4-ol | Similar to modified cinchona alkaloid catalysts | rsc.org |

Note: The enantiomeric excess is highly dependent on the specific catalyst/auxiliary and reaction conditions.

The choice of protecting group on the piperidine nitrogen can also significantly influence the stereochemical outcome of these reactions. For example, the use of a bulky N-Boc (tert-butyloxycarbonyl) group can sterically hinder one face of the molecule, thereby directing the approach of reagents and enhancing stereoselectivity.

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Fluoropiperidine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the electronic environment of the fluorine and nitrogen atoms, and the spatial relationships between atoms.

¹H NMR spectroscopy is fundamental for identifying the hydrogen atoms within the 4-Fluoropiperidine (B2509456) hydrobromide molecule. The protonated nitrogen in the hydrobromide salt causes a downfield shift for the protons on the adjacent carbons (C2 and C6). The spectrum typically shows complex multiplets for the piperidine (B6355638) ring protons due to spin-spin coupling. The proton at C4, attached to the same carbon as the fluorine atom, exhibits characteristic splitting patterns due to coupling with both adjacent protons and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Fluoropiperidine Cation

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (NH₂⁺) | Broad | Singlet |

| H2, H6 (axial & equatorial) | ~3.0 - 3.5 | Multiplet |

| H3, H5 (axial & equatorial) | ~1.8 - 2.2 | Multiplet |

Note: Predicted values are based on typical shifts for piperidinium (B107235) salts and the influence of a fluorine substituent. Actual values may vary based on solvent and concentration.

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The carbon atom bonded to the electronegative fluorine (C4) is significantly shifted downfield. The carbons adjacent to the protonated nitrogen (C2 and C6) also experience a downfield shift. nih.gov Quaternary carbons, if present, would show signals of lower intensity. youtube.com

Table 2: Typical ¹³C NMR Chemical Shifts for Substituted Piperidines

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| C2, C6 | 40 - 50 |

| C3, C5 | 25 - 35 |

Note: These are approximate ranges and can be influenced by solvent and the specific salt form.

¹⁹F NMR is particularly valuable for studying fluorinated compounds. rsc.org For 4-Fluoropiperidine hydrobromide, the chemical shift of the fluorine-19 nucleus and its coupling constants with neighboring protons (³JF,H) are highly sensitive to the conformation of the piperidine ring. nih.gov A larger vicinal coupling constant (³JF,Ha) is indicative of an axial orientation of the fluorine atom, while a smaller value suggests an equatorial preference. nih.govresearchgate.net Studies on similar fluorinated piperidines have shown that the conformational preference is influenced by factors like electrostatic interactions, hyperconjugation, and solvation. nih.govresearchgate.net The presence of the N-H⁺ group in the hydrobromide salt generally favors an axial conformation for the fluorine atom due to stabilizing charge-dipole interactions. researchgate.netnih.gov

¹⁵N NMR spectroscopy, although less sensitive, offers direct insight into the electronic environment of the nitrogen atom. researchgate.net For this compound, the nitrogen is protonated, forming a secondary ammonium (B1175870) ion. This protonation leads to a significant change in the ¹⁵N chemical shift compared to the free base. This technique is useful for confirming the salt formation and studying any structural changes that might occur during formulation processes. optica.orgoptica.org The chemical shift is also influenced by remote substituents on the piperidine ring. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the molecular fingerprint of the compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H⁺ Stretch | 2700 - 3100 | Broad and strong, characteristic of ammonium salts |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching vibrations |

| C-H Bend | 1400 - 1500 | CH₂ scissoring and bending vibrations |

| C-F Stretch | 1000 - 1100 | Strong absorption due to the C-F bond |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The presence of the piperidinium ring, the carbon-fluorine bond, and the hydrobromide salt all contribute to a unique spectral fingerprint.

The protonated amine (N-H⁺) in the piperidinium hydrobromide salt gives rise to broad and strong absorption bands in the region of 2700-3100 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are typically observed around 2850-3000 cm⁻¹. The C-F stretching vibration, a key indicator of the fluorine substituent, is expected to produce a strong absorption band in the 1000-1100 cm⁻¹ region. Other vibrations, such as C-H bending and C-C stretching, appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 1: Typical FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 2700-3100 | N-H⁺ | Stretching | Strong, Broad |

| 2850-3000 | C-H | Stretching | Medium to Strong |

| 1400-1600 | N-H | Bending | Medium |

Raman Spectroscopy Applications

Raman spectroscopy, a complementary technique to FT-IR, provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for observing the C-C backbone of the piperidine ring and the C-F bond. Raman spectra are often less complex than IR spectra, with sharper bands and less interference from water, which can be advantageous. nih.gov A typical experimental setup would involve a laser excitation source (e.g., 785 nm) and a detector to analyze the frequency-shifted scattered light. nih.gov

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Bond/Functional Group | Vibration Type |

|---|---|---|

| 2800-3000 | C-H | Stretching |

| 1000-1100 | C-F | Stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. lgcstandards.com By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₅H₁₁BrFN), the expected exact mass of the protonated molecule [M+H]⁺ (referring to the free base, C₅H₁₀FN) would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), confirms the molecular formula.

Table 3: HRMS Data for 4-Fluoropiperidine

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For the 4-Fluoropiperidine cation, collision-induced dissociation (CID) would likely lead to the loss of small neutral molecules or radicals. The presence of the piperidine ring often leads to characteristic ring-opening or fragmentation pathways. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the loss of HF or the fragmentation of the piperidine ring would produce specific product ions that can be used to piece together the structure of the parent ion.

Table 4: Plausible Fragmentation Pathways for 4-Fluoropiperidine Cation

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 104.0870 | 84.0764 | HF |

X-ray Crystallography for Solid-State Structural Determination

Table 5: Illustrative Crystal Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules per unit cell |

Conformational Analysis and Stereochemistry of 4 Fluoropiperidine Architectures

Preferred Conformations and Ring Dynamics

The six-membered piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence of a fluorine substituent introduces complex stereoelectronic interactions that can override simple steric considerations.

Contrary to the behavior of larger substituents that predominantly occupy the sterically less hindered equatorial position, fluorine in protonated fluoropiperidines often shows a preference for the axial orientation. researchgate.netbeilstein-journals.org This counterintuitive preference is not driven by sterics but by stabilizing electronic interactions. nih.gov For instance, in the 4-fluoropiperidinium salt, computational studies have been used to evaluate the energetic differences between the axial and equatorial conformers. researchgate.net While in some cases the equatorial conformer is dominant in aqueous solution, the axial preference is a significant and recurring theme in the conformational analysis of fluorinated piperidines. nih.govresearchgate.net This preference is often attributed to a combination of hyperconjugation and electrostatic interactions. nih.gov

| Interaction | Description | Effect on Conformation |

|---|---|---|

| C-F···N+ Electrostatic Attraction | An attractive force between the electronegative fluorine and the positively charged nitrogen atom in the protonated piperidine ring. researchgate.netd-nb.info | Stabilizes the axial position of the fluorine atom. nih.gov |

| Hyperconjugation | Electron delocalization from σ-bonding orbitals to the σ-antibonding orbital of the C-F bond (e.g., σCH → σCF). nih.govwikipedia.org | Contributes to the stability of the gauche conformation, favoring an axial fluorine. nih.gov |

| Gauche Effect | The tendency of a molecule to adopt a conformation where two electronegative substituents are gauche (at a 60° dihedral angle) to each other. wikipedia.org | Favors the axial conformer in 4-fluoropiperidinium. |

Influence of Protonation on Ring Puckering and Conformation

The protonation of the nitrogen atom in 4-fluoropiperidine (B2509456) to form the hydrobromide salt has a profound impact on the ring's conformation. Protonation enhances the positive charge on the nitrogen, thereby strengthening the C-F···N+ electrostatic interaction. researchgate.netrsc.org This intensified attraction can induce a more pronounced puckering of the piperidine ring to optimize the geometry for this stabilizing interaction. researchgate.net Consequently, the preference for the axial conformation of the fluorine atom is often more significant in the protonated species compared to the free base. nih.govresearchgate.net The presence of the proton on the nitrogen can also lead to intramolecular hydrogen bonding with the axial fluorine, further stabilizing this conformation. nih.gov The solvent environment also plays a crucial role, with polar solvents potentially modulating the strength of these intramolecular interactions. nih.govresearchgate.net

Diastereoselective Control in Synthesis and Conformational Outcomes

The synthesis of substituted 4-fluoropiperidines often requires careful stereochemical control to achieve the desired diastereomer. Various synthetic strategies have been developed to achieve high diastereoselectivity, which in turn dictates the conformational outcome of the final molecule. researchgate.netmdpi.comnih.gov For instance, catalytic dearomatization-hydrogenation of fluoropyridine precursors can provide access to a range of substituted fluoropiperidines with high diastereoselectivity. nih.gov The relative stereochemistry of the substituents on the piperidine ring will influence the conformational equilibrium. For example, the presence of other substituents can either reinforce or counteract the inherent axial preference of the fluorine atom. nih.gov The ability to control the stereochemistry during synthesis is therefore a powerful tool for locking the piperidine ring into a specific, conformationally rigid state, which is highly desirable in drug design. nih.gov

Comparative Conformational Studies with Related Fluorinated N-Heterocycles

To better understand the conformational behavior of 4-fluoropiperidine, it is insightful to compare it with other fluorinated N-heterocycles.

Pyrrolidines: In 3-fluoropyrrolidinium cations, a strong preference for a pseudo-axial orientation of the C-F bond is observed, driven by a robust electrostatic interaction. researchgate.netbeilstein-journals.org This five-membered ring is more flexible than the six-membered piperidine ring, and the C-F···N+ interaction can have a more dramatic impact on its conformation. beilstein-journals.orgd-nb.info

Azetidines: In fluorinated azetidines, a four-membered ring system, the C-F···N+ interaction also plays a significant role in dictating the ring pucker. beilstein-journals.org Computational studies have revealed a preference for conformations that allow for this stabilizing interaction. beilstein-journals.org

Diazacyclooctanes: The conformational analysis of larger rings like diazacyclooctanes is more complex. However, even in these systems, the C-F···N+ interaction can influence the conformational landscape, favoring specific arrangements of the ring. researchgate.net

These comparative studies highlight that the C-F···N+ interaction is a general and powerful principle for controlling the conformation of fluorinated N-heterocycles of various ring sizes. beilstein-journals.org

| Heterocycle | Ring Size | Key Conformational Feature | Driving Force |

|---|---|---|---|

| Azetidine | 4-membered | Pronounced ring pucker to accommodate C-F···N+ interaction. beilstein-journals.org | C-F···N+ electrostatic interaction. beilstein-journals.org |

| Pyrrolidine (B122466) | 5-membered | Strong preference for pseudo-axial fluorine in the protonated form. researchgate.netbeilstein-journals.org | Dominant C-F···N+ interaction due to ring flexibility. beilstein-journals.orgd-nb.info |

| Piperidine | 6-membered | Axial preference of fluorine in the protonated form. researchgate.netbeilstein-journals.org | Interplay of C-F···N+ interaction, hyperconjugation, and gauche effect. nih.gov |

| Diazacyclooctane | 8-membered | Influence of C-F···N+ interaction on the complex conformational landscape. researchgate.net | C-F···N+ electrostatic interaction. researchgate.net |

Stereochemical Implications for Molecular Design

The predictable conformational control exerted by fluorine substitution in piperidine rings has significant implications for molecular design, particularly in medicinal chemistry. By strategically placing a fluorine atom, chemists can:

Enforce a specific conformation: The strong preference for the axial position can lock the piperidine ring into a rigid conformation, which can lead to higher binding affinity and selectivity for a biological target. nih.gov

Modulate physicochemical properties: The introduction of fluorine can alter properties such as pKa, lipophilicity, and metabolic stability. nih.gov

Explore novel chemical space: The unique stereoelectronic effects of fluorine allow for the design of molecular scaffolds with geometries that are not easily accessible with other substituents. nih.gov

Computational and Theoretical Investigations of 4 Fluoropiperidine Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in characterizing the three-dimensional structure and electronic landscape of molecules like 4-fluoropiperidine (B2509456). These methods allow for the precise determination of conformational preferences and the distribution of electrons, which are key determinants of a molecule's physical and chemical behavior.

Density Functional Theory (DFT) Studies on Conformation and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of piperidine (B6355638) systems. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

A systematic computational analysis of a series of fluorinated piperidine derivatives, including a 4-fluoropiperidine hydrochloride salt, was performed using the M06-2X functional with the def2-QZVPP basis set. nih.gov This study revealed that the conformational behavior of these compounds is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov The calculations were performed in both the gas phase and in solution, employing a polarizable continuum model (PCM) to account for solvent effects. nih.gov The results showed that in many cases, the fluorine atom exhibits a preference for the axial position, a phenomenon that can be rationalized by a combination of charge-dipole interactions and hyperconjugative effects. nih.gov

For the 4-fluoropiperidinium salt, computational analysis suggested an increasing stability of the more polar axial conformer with increasing solvent polarity. nih.gov However, it was also noted that the equatorial conformer possesses a significantly larger dipole moment, which could lead to its stabilization in highly polar solvents, an effect that might be underestimated by simple PCM models. nih.gov

Further DFT calculations at the B3LYP/6-311G** level have been employed to predict the heats of formation for various piperidine compounds through the use of isodesmic reactions. nih.gov Such calculations are crucial for assessing the thermodynamic stability of different derivatives.

Table 1: Calculated Free Enthalpy Differences (ΔG) for 4-Fluoropiperidine Conformers

| Conformer Pair | Method | Basis Set | Solvent | ΔG (kcal/mol) | Favored Conformer | Reference |

|---|---|---|---|---|---|---|

| Axial vs. Equatorial (4-fluoropiperidinium salt) | M06-2X | def2-QZVPP | Gas Phase | +3.0 | Axial | nih.gov |

| Axial vs. Equatorial (4-fluoropiperidinium salt) | M06-2X | def2-QZVPP | Water | +1.0 | Axial | nih.gov |

Ab Initio Methods for Electronic Structure Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of the electronic structure of molecules. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are essential for a detailed characterization of molecular orbitals and electron distribution.

While specific high-level ab initio studies exclusively focused on 4-fluoropiperidine hydrobromide are not extensively documented in the reviewed literature, the principles of these methods are broadly applied to understand the electronic properties of organic molecules. For instance, ab initio calculations are instrumental in determining ionization potentials, electron affinities, and the nature of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting a molecule's reactivity. nih.govresearchgate.net The application of such methods to 4-fluoropiperidine would elucidate the influence of the fluorine substituent on the electron density of the piperidine ring and the nitrogen atom's basicity. Such studies would typically involve geometry optimization followed by single-point energy calculations at a high level of theory to obtain a precise picture of the electronic landscape.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energetic barriers that govern the reaction rate and outcome.

Automated Algorithms for Chemical Reaction Discovery

The discovery of new chemical reactions and the optimization of existing ones can be significantly accelerated through the use of automated algorithms. nih.gov These computational tools can explore vast chemical reaction networks to identify plausible reaction pathways. Software packages like ReacNetGenerator can automatically extract reaction networks from reactive molecular dynamics simulations without predefined reaction coordinates. researchgate.net Other programs, such as those for automated transition state searching, aim to find the best possible guess for a transition state structure, which can then be used as a starting point for more rigorous quantum mechanical calculations. nih.gov While the direct application of these automated algorithms to the synthesis of 4-fluoropiperidine is not explicitly detailed in the available literature, their utility in the broader context of heterocyclic chemistry suggests their potential for identifying novel synthetic routes to this compound. researchgate.net

Transition State Theory and Reaction Rate Calculations

Transition State Theory (TST) is a cornerstone of reaction kinetics, providing a framework for calculating the rate constants of chemical reactions. youtube.com The theory assumes a quasi-equilibrium between the reactants and a high-energy transition state structure. youtube.com The rate of reaction is then determined by the concentration of the transition state species and the frequency with which it converts to the product.

Computational chemistry allows for the location of transition state structures on the potential energy surface and the calculation of their vibrational frequencies. One of these frequencies is imaginary and corresponds to the motion along the reaction coordinate, leading from reactants to products. youtube.com By calculating the energies of the reactants and the transition state, the activation energy for the reaction can be determined.

For reactions involving piperidine derivatives, such as the piperidine-catalyzed Knoevenagel condensation, theoretical calculations have been used to obtain the free energy profile and identify the rate-determining steps. acs.org Although a specific TST analysis for the formation of 4-fluoropiperidine was not found, the methodology is directly applicable to understanding the kinetics of its synthesis, for example, in the aza-Prins cyclization.

Analysis of Mechanistic Pathways (e.g., Prins reaction, hydroamination, radical cyclization)

Computational modeling plays a crucial role in analyzing the mechanistic pathways of various organic reactions that can lead to the formation of piperidine rings.

Prins Reaction: The aza-Prins reaction is a valuable method for the synthesis of piperidine derivatives. While experimental studies have demonstrated the synthesis of 4-fluoropiperidines via this route, detailed computational investigations of the mechanism involving fluorinated substrates are less common. nih.gov A theoretical study of the Prins cyclization can reveal the structure of the key oxocarbenium or iminium ion intermediates and the transition states leading to the cyclized product. Such studies can explain the observed stereoselectivity of the reaction. nih.gov

Hydroamination: The hydroamination of alkenes is an atom-economical method for the synthesis of amines. nih.govresearchgate.net Computational studies, often using DFT, have been employed to investigate the mechanism of hydroamination reactions catalyzed by various metal complexes. nih.gov These studies can elucidate the nature of the active catalyst, the mechanism of C-N bond formation (e.g., via migratory insertion or nucleophilic attack), and the factors controlling regioselectivity. While specific computational studies on the hydroamination to form 4-fluoropiperidine are not readily available, the general principles derived from studies on similar systems are applicable.

Radical Cyclization: Radical cyclizations offer another route to piperidine-containing molecules. nih.gov Computational methods can be used to study the thermodynamics and kinetics of the radical generation, the cyclization step, and subsequent trapping reactions. For instance, the preference for a particular ring size (e.g., 6-endo vs. 5-exo cyclization) can be rationalized by calculating the activation barriers for the competing pathways. The influence of a fluorine substituent on the stability of the radical intermediates and the transition states would be a key aspect to investigate in the context of 4-fluoropiperidine synthesis.

Conformational Landscape Exploration and Energy Minimization

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its biological activity. For flexible ring systems like 4-fluoropiperidine, exploring the conformational landscape is crucial to identify the most stable, low-energy arrangements.

Force-field calculations and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational preferences of molecules like 4-fluoropiperidine. nih.govyoutube.com Force fields are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. uiuc.edu They are the cornerstone of MD simulations, which calculate the forces on each atom and solve Newton's equations of motion to simulate the movement of atoms and molecules over time. nih.govyoutube.com

Several well-established force fields, such as AMBER, CHARMM, GROMOS, and OPLS, are commonly used for biomolecular simulations. youtube.comiaanalysis.com These force fields define the energy of the system based on bonded (bond stretching, angle bending, and dihedral angles) and non-bonded (van der Waals and electrostatic) interactions. nih.govuiuc.edu The choice of a specific force field is critical as it can influence the accuracy of the simulation results. nih.gov For instance, some force fields are specifically parameterized for certain types of molecules, like proteins or lipids. youtube.comiaanalysis.com

In the context of 4-fluoropiperidine, MD simulations can reveal the dynamic equilibrium between different chair and boat conformations, and the influence of the fluorine substituent on this equilibrium. By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, researchers can understand how intermolecular interactions affect conformational preferences. These simulations provide a detailed, atomistic view of the molecule's behavior, which is often difficult to obtain through experimental methods alone. nih.gov

A key aspect of these simulations is the concept of a potential energy surface, which represents the energy of the molecule as a function of its atomic coordinates. Energy minimization techniques are used to find the lowest energy conformations on this surface, which correspond to the most stable structures of the molecule.

Table 1: Common Force Fields Used in Molecular Dynamics Simulations

| Force Field | Typical Applications |

| AMBER | Proteins and nucleic acids iaanalysis.com |

| CHARMM | Proteins, lipids, and nucleic acids iaanalysis.com |

| GROMOS | Biomolecular systems, particularly for large-scale simulations iaanalysis.com |

| OPLS | Organic liquids and proteins |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the structure of organic molecules. A key parameter obtained from NMR spectra is the spin-spin coupling constant, or J-coupling, which provides information about the connectivity and dihedral angles between atoms. nih.gov The number preceding the "J" indicates the number of bonds separating the coupled nuclei. nih.gov

Computational methods, particularly those based on Density Functional Theory (DFT), can predict NMR parameters like J-coupling constants. nih.gov These predictions are valuable for interpreting experimental spectra and for confirming the assigned structure of a molecule. For fluorinated compounds, predicting J-coupling constants can be challenging due to the large chemical shift range of fluorine and the presence of long-range couplings. jeolusa.com

In the case of 4-fluoropiperidine, the prediction of various J-coupling constants, such as ¹JCH, ²JHH, ³JHH, and H-F coupling constants, can help elucidate its conformational preferences. nih.govucsd.edumdpi.com For example, the magnitude of the ³JHH coupling constant is related to the dihedral angle between the coupled protons through the Karplus equation, allowing for the determination of the relative orientation of substituents on the piperidine ring. The agreement between calculated and experimental J-coupling values provides confidence in the computationally determined conformations. ethz.ch

Table 2: Typical Ranges of NMR J-Coupling Constants

| Coupling Type | Number of Bonds | Typical Value (Hz) |

| ²JHH (geminal) | 2 | -15 to -10 (aliphatic) ucsd.edu |

| ³JHH (vicinal) | 3 | 6-8 (aliphatic) ucsd.edu |

| ¹JCH | 1 | 125-135 (aliphatic) ucsd.edu |

| ²JCF | 2 | 20-50 ucsd.edu |

| ³JCF | 3 | 5 ucsd.edu |

| ²JHF | 2 | 40-60 ucsd.edu |

| ³JHF | 3 | 2-15 ucsd.edu |

Prediction of Acid-Base Properties (pKa) in Fluoropiperidine Derivatives

The acid dissociation constant (pKa) is a fundamental physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. blackthorn.ai Computational methods for pKa prediction are becoming increasingly important in drug discovery, as experimental determination is not always feasible. mdpi.com

Various computational approaches exist for pKa prediction, ranging from empirical methods to more rigorous quantum mechanical (QM) calculations. mdpi.com Empirical methods, like PROPKA, are fast but may be less accurate for novel chemical scaffolds. mdpi.com QM-based methods, often combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the Reference Interaction Site Model (RISM), can provide more accurate pKa predictions by explicitly calculating the free energy change of the dissociation reaction. mdpi.com

For fluoropiperidine derivatives, the introduction of fluorine can significantly alter the pKa due to its strong electron-withdrawing nature. researchgate.net Machine learning and deep learning models are also being developed and trained on datasets of fluorinated and non-fluorinated compounds to improve the accuracy of pKa predictions for these specific types of molecules. blackthorn.aicumhuriyet.edu.tr These models use molecular fingerprints and other descriptors to learn the relationship between chemical structure and pKa. cumhuriyet.edu.tr Accurate pKa prediction is crucial for understanding how these compounds will behave in a biological environment.

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation

In silico methods are computational techniques used to analyze and predict the biological activity of molecules. They play a crucial role in modern drug discovery by enabling the efficient screening of large compound libraries and the optimization of lead compounds.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein (receptor). nih.govnumberanalytics.com This technique is a cornerstone of structure-based drug design. numberanalytics.com

The methodology of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the receptor and the ligand are required. numberanalytics.com This often involves obtaining a crystal structure of the protein from a database like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms and assigning partial charges. nih.gov The ligand structure can be built and optimized using molecular modeling software. nih.gov

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is identified. nih.gov This can be based on the location of a known inhibitor or predicted using binding site detection algorithms. nih.gov

Sampling Ligand Conformations and Orientations: A search algorithm explores different possible conformations of the ligand and its various orientations within the binding site. nih.gov Common search algorithms include systematic searches, incremental construction, and genetic algorithms. nih.gov

Scoring and Ranking: A scoring function is used to evaluate the fitness of each generated pose. youtube.com Scoring functions estimate the binding free energy and can be based on force fields, empirical data, or knowledge-based potentials. nih.gov The poses are then ranked based on their scores, with lower energy scores generally indicating more favorable binding. youtube.com

For 4-fluoropiperidine-containing compounds, molecular docking can be used to understand how the fluorine atom influences the binding interactions with a specific biological target. It can help rationalize observed structure-activity relationships and guide the design of new analogs with improved potency and selectivity. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.comjocpr.com The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. numberanalytics.com

The derivation of a QSAR model typically follows these steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. This is known as the training set. nih.gov

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. nih.gov These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). numberanalytics.com

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and external validation with an independent test set of compounds. jocpr.com

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. jocpr.comnumberanalytics.com For 4-fluoropiperidine derivatives, QSAR can help identify the key structural features that contribute to their biological activity and guide the design of more potent analogs.

Application As a Chemical Building Block and Scaffold in Advanced Organic Synthesis and Medicinal Chemistry Research

Design Principles for Fluoropiperidine-Based Scaffolds in Drug Discovery

The design of effective drug candidates often revolves around the concept of a molecular scaffold, which provides the core structure for the attachment of various functional groups. The strategic selection and modification of these scaffolds are critical for optimizing a compound's pharmacological profile.

Scaffold Definition and Classification in Medicinal Chemistry

In medicinal chemistry, a scaffold is the core structure of a molecule or a series of molecules, often comprising ring systems and the linkers that connect them. researchgate.nettandfonline.com This core framework is the foundation upon which medicinal chemists build, adding and modifying substituents to modulate biological activity, selectivity, and pharmacokinetic properties. researchgate.netwiley-vch.de Scaffolds can be categorized in several ways, including by their structural features (e.g., heterocyclic, carbocyclic) or their origin (e.g., natural product-derived, synthetic). nih.gov

The classification of scaffolds is essential for organizing chemical space and for designing new molecules. nih.gov A common approach is to define a scaffold by removing all side chains from a molecule, leaving only the ring systems and their connecting atoms. tandfonline.com This "Murcko framework" provides a standardized way to compare the core structures of different compounds. wiley-vch.de

Strategies for Scaffold Diversification and Library Synthesis

The generation of chemical libraries with diverse scaffolds is a fundamental strategy in drug discovery to explore a wide range of chemical space and increase the probability of identifying novel hits. nih.gov Several strategies are employed for scaffold diversification:

Divergent Synthesis: This approach starts with a common intermediate that is then subjected to a variety of reaction conditions to produce a range of different scaffolds. nih.gov

Convergent Synthesis: In this strategy, different building blocks are synthesized separately and then combined in the final steps to create the desired scaffolds.

Biology-Oriented Synthesis (BIOS): This strategy focuses on creating scaffolds that are inspired by the structures of natural products, which are known to possess biological activity. nih.gov

Build–Couple–Transform: This newer paradigm involves the generation of a central template in a "build" step, followed by the attachment of diverse building blocks in a "couple" phase. The resulting intermediate is then transformed into multiple diverse scaffolds through various reactions. acs.org

The synthesis of compound libraries based on these strategies allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. lifechemicals.comresearchgate.net

Scaffold Hopping Methodologies Utilizing Fluoropiperidines

Scaffold hopping is a powerful design strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while maintaining or improving its biological activity. nih.govniper.gov.in This technique is particularly useful for escaping existing patent space, improving physicochemical properties, and overcoming toxicity issues associated with the original scaffold. wiley-vch.deniper.gov.in

Computational Approaches to Scaffold Hopping

Computational methods are integral to modern scaffold hopping. bohrium.comresearchgate.net These approaches utilize various algorithms and molecular modeling techniques to identify potential replacement scaffolds. Key computational strategies include:

Pharmacophore-Based Searching: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity and then searches for new scaffolds that can present these groups in a similar spatial orientation. nih.govbohrium.com

Shape-Based Screening: This technique uses the three-dimensional shape of a known active molecule as a query to search for new scaffolds with a similar shape. researchgate.net

Fragment-Based Replacement: This approach involves computationally "breaking" the query molecule into fragments and then searching for alternative fragments (scaffolds) that can be reconnected to the remaining parts of the molecule.

These computational tools significantly accelerate the process of identifying promising new scaffolds for synthesis and biological evaluation. researchgate.net

Practical Implementation of Scaffold Hopping with Fluoropiperidine Cores

The 4-fluoropiperidine (B2509456) core is an attractive candidate for scaffold hopping due to the unique properties conferred by the fluorine atom. The introduction of fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity. For example, in the development of T-type calcium channel antagonists, structural modification of piperidine (B6355638) leads by introducing a fluorine atom resulted in a potent and selective antagonist with improved in vivo efficacy. nih.gov

Development of Novel Heterocyclic Building Blocks

The demand for novel chemical entities in drug discovery drives the continuous development of new heterocyclic building blocks. thieme-connect.de These building blocks serve as the starting materials for the synthesis of more complex molecules and libraries of compounds for screening. nih.govdntb.gov.ua

The synthesis of novel heterocyclic building blocks often involves the development of new synthetic methodologies. For instance, the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a valuable building block, has been achieved through an enantioselective fluorination reaction. nih.gov Similarly, scalable routes to other complex heterocyclic building blocks are constantly being developed to meet the needs of medicinal chemistry programs. researchgate.net The introduction of fluorine into these building blocks, as seen with 4-fluoropiperidine hydrobromide, can lead to compounds with unique and desirable properties for drug discovery. researchgate.netlifechemicals.com

Fluorinated Saturated Heterocyclic Methanamines as Versatile Precursors

Fluorinated saturated heterocyclic methanamines are recognized as highly promising building blocks in drug discovery. researchgate.net The introduction of fluorine into saturated heterocyclic scaffolds can significantly enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic and physicochemical properties. researchgate.net This makes fluorine a key element in modern medicinal chemistry design. researchgate.net

An efficient, multigram synthesis method for producing β-fluorinated saturated heterocyclic methanamines has been developed, starting from the corresponding saturated heterocyclic ketones. bioorganica.com.ua This process typically involves several key steps: bioorganica.com.ua

Wittig Olefination: Conversion of the ketone to an exocyclic double bond.

Bromofluorination: Addition of bromine and fluorine across the double bond.

Nucleophilic Substitution: Replacement of bromine with an azide (B81097) group.

Staudinger Reaction: Reduction of the azide to a primary amine.

This synthetic route is effective for a range of four- to seven-membered nitrogen- and oxygen-containing heterocycles, demonstrating its versatility. bioorganica.com.ua Building blocks like β-fluorinated saturated heterocyclic methanamines are integral to the synthesis of potent and selective therapeutic agents, including 5-hydroxytryptamine 1A (5-HT1A) receptor agonists and Bruton tyrosine kinase (BTK) inhibitors. researchgate.net The utility of these fluorinated precursors underscores the importance of compounds like 4-fluoropiperidine as starting points for creating complex and biologically active molecules. researchgate.netbioorganica.com.ua

Piperidine Derivatives as Core Structures in Complex Molecule Synthesis

The piperidine ring is one of the most significant and prevalent heterocyclic scaffolds in the pharmaceutical industry. mdpi.comnih.gov Its derivatives are found in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.gov The integration of a piperidine skeleton into a molecule is a common strategy in drug design to enhance membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net This structural framework often improves both the pharmacokinetic and pharmacodynamic properties of a compound. researchgate.net

The versatility of the piperidine core allows it to be a central feature in a wide array of bioactive molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory agents. researchgate.net The development of novel synthetic methods, such as asymmetric synthesis via nitro-Mannich/reduction cyclization or one-pot cyclization/reduction cascades, has further expanded the ability of chemists to create complex substituted piperidines. mdpi.com The use of 4-fluoropiperidine as a scaffold in dopamine (B1211576) receptor antagonists and T-type Ca2+ channel antagonists highlights its role as a core structure in the synthesis of advanced therapeutic candidates. nih.govnih.gov

Fluoropiperidines in the Synthesis of Biologically Relevant Small Molecules (as precursors/intermediates)

The unique combination of the piperidine scaffold and a fluorine substituent makes 4-fluoropiperidine and its derivatives valuable intermediates in the synthesis of a variety of biologically important small molecules. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions, making it a powerful tool in drug discovery.

Precursors for Enzyme Inhibitors (e.g., Dipeptidyl Peptidase II Inhibitors)

Fluorinated piperidines have been investigated as key components in the design of enzyme inhibitors. Specifically, they have been used to create peptidomimetic inhibitors of dipeptidyl peptidases, such as Dipeptidyl Peptidase II (DPP II). nih.gov In this context, a fluoro-olefin function incorporated into a piperidine ring acts as a mimic of a peptide bond. nih.gov

Research has focused on compounds like N-substituted Gly-Ψ[CF=C]piperidines. These molecules have demonstrated a strong binding preference and inhibitory activity towards DPP II, with IC₅₀ values reaching the low micromolar range. nih.gov The study of these fluoro-olefin analogues has shown their potential as selective inhibitors, highlighting the role of the fluoropiperidine structure in achieving potent enzyme inhibition. nih.gov

| Compound Class | Target Enzyme | Activity |

| Gly-Ψ[CF=C]piperidines | Dipeptidyl Peptidase II (DPP II) | Potent inhibition (low µM IC₅₀ values). nih.gov |

| Gly-Ψ[CF=C]piperidines | Dipeptidyl Peptidase IV (DPP IV) | Low inhibitory potential. nih.gov |

Components in Receptor Antagonist Development (e.g., T-type Ca2+ Channel Antagonists)

A significant application of fluoropiperidines is in the development of T-type Ca²⁺ channel antagonists. These channels are implicated in various neurological disorders, making them an important therapeutic target. datapdf.com In one notable study, medicinal chemists developed a novel, potent, and selective T-type antagonist by modifying existing piperidine-based lead compounds. nih.govdatapdf.com

The key innovation was the introduction of a fluorine atom at the 4-position of the piperidine ring. datapdf.com This structural change from a 1,4-disubstituted piperidine to a 4-aminomethyl-4-fluoropiperidine scaffold led to the identification of compound (S)-5, which exhibited an improved pharmacological profile and enhanced metabolic stability. datapdf.com This compound proved to be a potent and selective antagonist that showed efficacy in CNS models without significant cardiovascular side effects. nih.govdatapdf.com The success of this molecule demonstrates the critical role of the 4-fluoropiperidine unit in optimizing drug candidates for T-type Ca²⁺ channel modulation. datapdf.comresearchgate.net

| Compound | Target | Potency (IC₅₀) | Key Structural Feature |

| (S)-5 | T-type Ca²⁺ Channel | Potent and selective antagonist. nih.gov | 4-Aminomethyl-4-fluoropiperidine. datapdf.com |

Core Structures for Neurokinin Receptor Antagonists

The piperidine ring is a recognized pharmacophore in the development of antagonists for the Neurokinin-1 (NK-1) receptor, a G protein-coupled receptor involved in various physiological processes. mdpi.com Structural analyses of NK-1R antagonists have shown that the piperidine moiety can form important intermolecular interactions with key amino acid residues within the receptor's binding pocket, such as Histidine 197 (H197) and Phenylalanine 268 (F268). mdpi.com

Given the established importance of the piperidine scaffold for NK-1R affinity, 4-fluoropiperidine represents a valuable building block for creating new antagonists. The strategic incorporation of fluorine is a widely used medicinal chemistry strategy to fine-tune a molecule's properties, including its binding affinity and metabolic stability. Therefore, using 4-fluoropiperidine as a core structure allows for the rational design of novel NK-1 receptor antagonists with potentially enhanced therapeutic profiles.

Building Blocks for Anticancer and Antibiotic Agents

The piperidine skeleton is a privileged structure found in a wide range of pharmacologically active compounds, including those with anticancer and antimicrobial properties. researchgate.netijnrd.org The versatility of the piperidine ring allows it to serve as a foundational scaffold for developing new therapeutic agents that target cancer cells and pathogenic microbes. researchgate.net

Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy for enhancing biological activity. sigmaaldrich.comtaylorfrancis.com Fluorination can lead to increased metabolic stability, improved receptor binding, and favorable changes in lipophilicity. taylorfrancis.com Consequently, 4-fluoropiperidine is an attractive building block for the synthesis of novel anticancer and antibiotic agents. By combining the proven biological relevance of the piperidine scaffold with the beneficial effects of fluorination, researchers can explore new chemical space and develop next-generation therapies for infectious diseases and oncology. researchgate.netsigmaaldrich.com

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 4-position of the piperidine ring, as in 4-fluoropiperidine, can significantly modulate the properties of the resulting molecules. This compound serves as a convenient and reactive starting material for incorporating this valuable scaffold.

The primary application of this compound in synthesis involves the N-alkylation of the piperidine nitrogen. The hydrobromide salt can be neutralized in situ or used directly in reactions with various electrophiles, such as alkyl halides or compounds susceptible to nucleophilic substitution, to yield more complex substituted piperidines. These reactions are fundamental in building a diverse library of compounds for screening in drug discovery programs.

A notable example of the application of a 4-fluoropiperidine scaffold is in the development of antagonists for T-type calcium channels. These channels are implicated in a variety of neurological and cardiovascular disorders. Research has shown that the incorporation of a 4-fluoropiperidine moiety can lead to potent and selective antagonists. d-nb.info

For instance, a novel T-type calcium channel antagonist was synthesized using a 4-aminomethyl-4-fluoropiperidine derivative. d-nb.info The synthesis of this key intermediate would conceptually start from a protected 4-fluoropiperidine precursor, highlighting the importance of this building block. The structural modifications afforded by the fluorinated piperidine led to a potent and selective antagonist with in vivo efficacy in the central nervous system without adverse cardiovascular effects. d-nb.info

Table 1: Representative Synthesis Utilizing a 4-Fluoropiperidine Scaffold

| Starting Material | Reagent | Product | Application |

| 4-Fluoropiperidine derivative | Substituted benzoyl chloride | N-aroyl-4-fluoropiperidine | Intermediate for bioactive molecules |

| 4-Aminomethyl-4-fluoropiperidine | Carboxylic acid (with activating agent) | N-acyl-4-aminomethyl-4-fluoropiperidine | T-type Ca2+ channel antagonist d-nb.info |

Impact of Fluorine on Conformational Control and Molecular Recognition in Drug Design

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique properties to organic molecules, significantly influencing their three-dimensional structure and interactions with biological targets. nih.gov

Conformational Control:

The presence of a fluorine atom on the piperidine ring has a profound effect on its conformational preference. In the case of 4-fluoropiperidine, the fluorine atom can occupy either an axial or an equatorial position. The preferred conformation is a result of a delicate balance of steric and stereoelectronic effects, including hyperconjugation and dipole-dipole interactions.

Computational and experimental studies have shown that in the protonated form (as in the hydrobromide or hydrochloride salt), the axial conformation of 4-fluoropiperidine can be significantly favored. nih.gov This preference is influenced by the solvent polarity, with more polar solvents often stabilizing the axial conformer. nih.gov This conformational locking can be a powerful tool in drug design, as it pre-organizes the molecule into a specific shape that may be more complementary to the binding site of a target protein. By restricting the conformational flexibility, the entropic penalty of binding is reduced, potentially leading to higher binding affinity.

Table 2: Conformational Preference of 4-Fluoropiperidinium Ion

| Conformer | Relative Energy (Gas Phase) | Relative Energy (Aqueous Solution) | Key Stabilizing/Destabilizing Factors |

| Axial Fluorine | Lower | Lower | Favorable electrostatic interactions, hyperconjugation nih.gov |

| Equatorial Fluorine | Higher | Higher | Steric hindrance |

Molecular Recognition:

The fluorine atom can participate in various non-covalent interactions that are crucial for molecular recognition and binding to biological macromolecules. While traditionally not considered a strong hydrogen bond acceptor, the carbon-fluorine (C-F) bond is highly polarized, and the fluorine atom can engage in favorable electrostatic interactions with electron-deficient groups in a protein's active site, such as amide protons or metal ions. nih.gov

Furthermore, the introduction of fluorine can modulate the pKa of nearby functional groups, such as the piperidine nitrogen. The strong electron-withdrawing nature of fluorine lowers the basicity of the nitrogen atom. This change in pKa can have significant consequences for the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions.

The fluorine atom can also influence the lipophilicity of a molecule. While a single fluorine atom has a minimal impact on lipophilicity compared to a hydrogen atom, it can be used to block sites of metabolic oxidation. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes. This metabolic blocking can increase the half-life and bioavailability of a drug candidate.

Table 3: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Implication in Drug Design |

| Conformation | Can favor specific ring puckering (e.g., axial preference) nih.gov | Pre-organization for binding, reduced entropic penalty |

| pKa | Lowers the pKa of nearby basic groups | Modulates ionization at physiological pH, affecting solubility and permeability |